1-(cyclopropylmethyl)-1H-pyrazol-3-amine

Medicinal Chemistry Kinase Inhibitors Regioselective Synthesis

1-(Cyclopropylmethyl)-1H-pyrazol-3-amine (CAS 899899-07-1) is a substituted aminopyrazole heterocycle with molecular formula C₇H₁₁N₃ and molecular weight 137.18 g/mol. It features a cyclopropylmethyl substituent at the N1 position and a primary amine at the C3 position of the pyrazole ring.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 899899-07-1
Cat. No. B3299370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-1H-pyrazol-3-amine
CAS899899-07-1
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CC1CN2C=CC(=N2)N
InChIInChI=1S/C7H11N3/c8-7-3-4-10(9-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,8,9)
InChIKeyDDKPCQCIQCDFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclopropylmethyl)-1H-pyrazol-3-amine (CAS 899899-07-1) Procurement and Research Grade Overview


1-(Cyclopropylmethyl)-1H-pyrazol-3-amine (CAS 899899-07-1) is a substituted aminopyrazole heterocycle with molecular formula C₇H₁₁N₃ and molecular weight 137.18 g/mol. It features a cyclopropylmethyl substituent at the N1 position and a primary amine at the C3 position of the pyrazole ring [1]. The compound is supplied as a liquid requiring storage at 4 °C and is classified under GHS hazard statements H302, H315, H318, and H335 [2]. It serves as a versatile small molecule scaffold for medicinal chemistry and kinase inhibitor research programs .

Why Generic 1-(Cyclopropylmethyl)-1H-pyrazol-3-amine Substitution Fails in Medicinal Chemistry Campaigns


Substitution with generic 3-aminopyrazole or alternative N1-alkylated analogs is inadvisable due to the unique conformational and electronic properties imparted by the cyclopropylmethyl group. The cyclopropyl ring introduces steric strain and restricted bond rotation that cannot be replicated by simple alkyl chains [1]. This specific substitution pattern influences hydrogen bonding capacity (1 donor, 2 acceptors), lipophilicity (XLogP3 = 0.6), and topological polar surface area (43.8 Ų), all of which directly impact target engagement and physicochemical profiles [2]. Furthermore, the regiochemistry—N1 substitution versus C5 substitution—alters the electronic environment of the pyrazole ring and affects reactivity in subsequent derivatization reactions .

Quantitative Differentiation Evidence for 1-(Cyclopropylmethyl)-1H-pyrazol-3-amine (CAS 899899-07-1)


Regiochemical Specificity: N1-Cyclopropylmethyl vs. C5-Cyclopropylmethyl Substitution

The target compound is the N1-substituted regioisomer. In the reported synthesis, alkylation of 3-aminopyrazole with (bromomethyl)cyclopropane produced a mixture of two regioisomers that required separation by flash chromatography, yielding the N1-isomer as the minor product (31% yield) . This demonstrates that the N1-regioisomer is distinct from the C5-substituted analog in both synthetic accessibility and structural identity.

Medicinal Chemistry Kinase Inhibitors Regioselective Synthesis

Physicochemical Differentiation: Lipophilicity (XLogP3) and Polar Surface Area

The target compound exhibits an XLogP3 value of 0.6 and a topological polar surface area (TPSA) of 43.8 Ų [1]. These values position it in a favorable drug-like property space distinct from both unsubstituted 3-aminopyrazole and alternative N1-alkylated analogs.

Drug Design ADME Prediction Lead Optimization

Kinase Inhibitor Scaffold Validation: 3-Aminopyrazole Class Activity Benchmarking

3-Aminopyrazole derivatives constitute a validated kinase inhibitor scaffold class. Representative 3-aminopyrazole compounds have demonstrated potent AXL kinase inhibition with IC50 values as low as 1.6 nM and Kd values of 0.26 nM [1]. The target compound, bearing the cyclopropylmethyl N1-substituent, serves as a core intermediate for constructing focused libraries that explore hydrophobic pocket interactions adjacent to the kinase hinge region [2].

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

Hydrogen Bond Donor/Acceptor Profile Differentiation

The target compound possesses exactly 1 hydrogen bond donor and 2 hydrogen bond acceptors, with a heavy atom count of 10 and rotatable bond count of 2 [1]. This minimal yet functional H-bonding capacity is distinct from analogs with additional substituents that increase molecular weight and H-bond count.

Molecular Recognition Ligand Efficiency Structure-Based Design

Commercial Availability and Purity Grade Comparison

The target compound is commercially available from multiple suppliers with minimum purity specifications of 95% or higher. AKSci offers the compound at 95% purity with long-term storage recommended in a cool, dry place . MolCore supplies the compound at NLT 98% purity under ISO certification standards .

Chemical Procurement Research Supply Chain Quality Assurance

Priority Research and Industrial Application Scenarios for 1-(Cyclopropylmethyl)-1H-pyrazol-3-amine (CAS 899899-07-1)


Kinase Inhibitor Lead Generation and Fragment-Based Drug Discovery

The 3-aminopyrazole core is a privileged hinge-binding motif for ATP-competitive kinase inhibitors. 1-(Cyclopropylmethyl)-1H-pyrazol-3-amine serves as an optimal fragment or early-stage core for synthesizing focused libraries targeting AXL, CDK, GSK3, and other kinases [1][2]. Its XLogP3 of 0.6 and TPSA of 43.8 Ų [3] provide a favorable starting point for achieving oral bioavailability while maintaining sufficient polarity for kinase hinge engagement. The cyclopropylmethyl group offers a unique vector into the hydrophobic back pocket that is not accessible with methyl or ethyl N1-substituents .

Regioselective Heterocycle Derivatization and Structure-Activity Relationship Studies

The unambiguous N1-substitution pattern enables systematic SAR exploration without regiochemical ambiguity. Unlike reactions starting from unsubstituted 3-aminopyrazole, which produce isomeric mixtures , use of the pre-formed N1-isomer eliminates the need for chromatographic separation of regioisomers at each derivatization step. This is particularly valuable for parallel synthesis and automated library production where regioisomeric purity is essential for reliable biological data interpretation.

CNS-Penetrant Kinase Inhibitor Programs

The compound's balanced lipophilicity (XLogP3 = 0.6) combined with low molecular weight (137.18 g/mol) and moderate TPSA (43.8 Ų) positions it favorably for blood-brain barrier penetration [3]. This property profile aligns with CNS drug-likeness parameters, making the compound a suitable starting scaffold for developing brain-penetrant kinase inhibitors targeting glioblastoma, neurodegenerative disorders, or neuropsychiatric conditions [1].

Process Chemistry and Scalable Synthesis Development

The reported synthesis from 3-aminopyrazole and (bromomethyl)cyclopropane in DMSO/KOH proceeds under mild conditions (room temperature) and is amenable to scale-up . The 31% isolated yield for the N1-isomer can be optimized through solvent and base screening. The liquid physical state [4] facilitates handling in automated liquid dispensing systems for high-throughput experimentation.

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